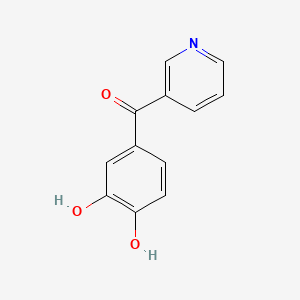![molecular formula C21H20O4S2 B14499853 [Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene CAS No. 62970-87-0](/img/structure/B14499853.png)
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene is a chemical compound with the molecular formula C21H20O4S2 and a molecular weight of 400.51100 g/mol . This compound is known for its unique structure, which includes two sulfonyl groups attached to a benzyl and phenyl group. It is primarily used in industrial applications and scientific research due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene typically involves the reaction of benzylsulfonyl chloride with phenylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is typically purified using crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl or phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways by modifying key proteins involved in signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylsulfonylbenzene: Lacks the additional sulfonylmethyl group, making it less reactive.
Phenylsulfonylmethylbenzene: Similar structure but with only one sulfonyl group, resulting in different chemical properties.
Dibenzylsulfone: Contains two benzyl groups attached to a sulfone, differing in reactivity and applications.
Uniqueness
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene is unique due to its dual sulfonyl groups, which enhance its reactivity and make it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
62970-87-0 |
|---|---|
Molekularformel |
C21H20O4S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C21H20O4S2/c22-26(23,16-18-10-4-1-5-11-18)21(20-14-8-3-9-15-20)27(24,25)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChI-Schlüssel |
PMCAJTINMMQTAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



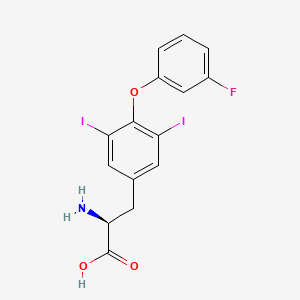
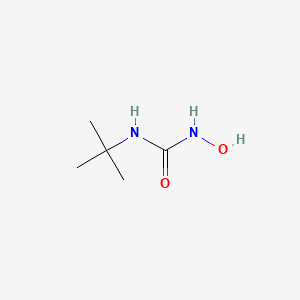
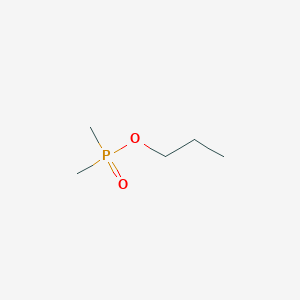
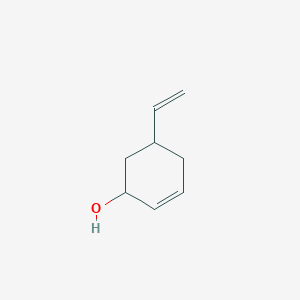
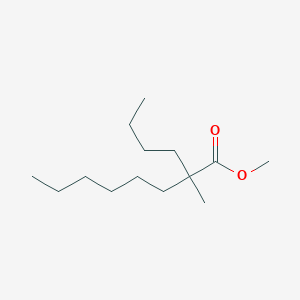
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)
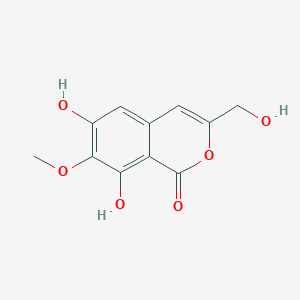
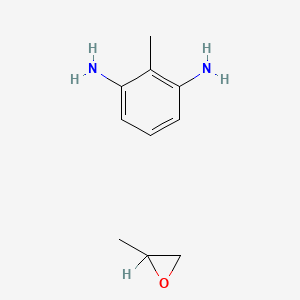
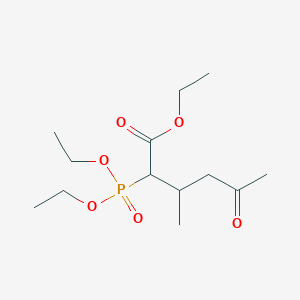

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
